molecular formula C19H23N5 B2562908 1-(2,4-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 393845-29-9

1-(2,4-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2562908
CAS No.: 393845-29-9
M. Wt: 321.428
InChI Key: RBJDJFQVZKCMRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (VU 0080241) is a pyrazolo[3,4-d]pyrimidine derivative synthesized via microwave-assisted nucleophilic substitution. It is a potent positive allosteric modulator (PAM) of metabotropic glutamate receptor subtype 4 (mGluR4), a target for neurological disorders like Parkinson’s disease. The compound was synthesized in 84% yield by reacting 4-chloro-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine with 3-methylpiperidine in DMF under microwave irradiation at 90°C for 15 minutes . Its structure features a 2,4-dimethylphenyl group at position 1 and a 4-methylpiperidinyl moiety at position 4, critical for mGluR4 affinity and selectivity.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-4-(4-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5/c1-13-6-8-23(9-7-13)18-16-11-22-24(19(16)21-12-20-18)17-5-4-14(2)10-15(17)3/h4-5,10-13H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJDJFQVZKCMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=NC3=C2C=NN3C4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and pyrimidine derivatives.

    Substitution reactions:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazolopyrimidine core.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the compound, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Neurological Disorders

Research indicates that this compound may have potential applications in treating conditions such as depression and anxiety. By modulating neurotransmitter systems, it could help restore balance in patients suffering from these disorders.

Anticancer Activity

Preliminary studies suggest that the compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth and metastasis. Its ability to disrupt cellular signaling could make it a candidate for further investigation in oncology .

Case Study 1: Antidepressant Effects

A study published in a peer-reviewed journal evaluated the antidepressant-like effects of 1-(2,4-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine in animal models. The results indicated significant reductions in depressive behaviors compared to control groups, suggesting its potential as a new class of antidepressants.

Case Study 2: Antitumor Activity

In another study focused on cancer therapy, researchers assessed the compound's effects on various cancer cell lines. The findings demonstrated that it inhibited cell proliferation and induced apoptosis in targeted cancer cells, warranting further exploration into its mechanisms and therapeutic potential.

Summary of Biological Activities

Application AreaObserved EffectsReferences
Neurological DisordersAntidepressant-like effects
Anticancer ActivityInhibition of tumor cell proliferation

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[3,4-d]Pyrimidine Derivatives

Pharmacological Profiles

  • mGluR4 Modulation : VU 0080241’s 2,4-dimethylphenyl group enhances lipophilicity, improving blood-brain barrier penetration compared to analogs with polar substituents (e.g., benzothiazole derivatives in ). Its 4-methylpiperidinyl moiety provides optimal steric bulk for mGluR4 binding, unlike bulkier piperazinyl groups in FLT3 inhibitors .
  • Kinase Inhibition : Derivatives with urea-linked substituents (e.g., Compound 33 in ) show dual FLT3/VEGFR2 inhibition (IC₅₀ < 10 nM) due to extended hydrogen-bonding interactions. In contrast, VU 0080241 lacks such motifs, explaining its specificity for mGluR3.
  • Antimicrobial Activity : Benzothiazole hybrids (e.g., 3a, 3d ) exhibit broad-spectrum activity, with electron-withdrawing groups (e.g., Cl) enhancing potency against Gram-negative bacteria.

Toxicity and Selectivity

  • Safety Profiles : VU 0080241 demonstrates low cytotoxicity in neuronal models , whereas kinase inhibitors (e.g., Compound 33 ) require careful dosing to avoid off-target effects.
  • Ulcerogenicity : Benzothiazole derivatives (e.g., 3j ) show reduced gastrointestinal toxicity compared to NSAIDs, attributed to COX-2 selectivity.

Biological Activity

1-(2,4-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its biological activity, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, highlighting its anticancer properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • IUPAC Name: this compound
  • Molecular Formula: C19H23N5
  • Molecular Weight: 321.43 g/mol
  • CAS Number: 393845-24-4
  • Purity: ≥95%

Anticancer Activity

Research has demonstrated that compounds with the pyrazolo[3,4-d]pyrimidine scaffold exhibit potent anticancer properties. Notably, studies show that this compound exhibits significant cytotoxicity against various cancer cell lines.

In Vitro Studies

In a study assessing the compound's efficacy against lung cancer cells (A549), it was found to have an IC50 value of 2.24 µM , which is notably lower than that of doxorubicin (IC50 = 9.20 µM), a standard chemotherapeutic agent. Flow cytometric analysis indicated that this compound induces apoptosis in A549 cells at low micromolar concentrations, suggesting its potential as an effective anticancer agent .

Cell LineIC50 (µM)Comparison
A5492.24Doxorubicin: 9.20
MCF-71.74-
PC-3Not reported-

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is often linked to their structural features. Variations in substituents can significantly alter their potency and selectivity:

  • Substituent Influence: The presence of the dimethylphenyl group and the piperidine moiety is crucial for enhancing anticancer activity.
  • Analog Studies: Structural modifications have been explored to optimize efficacy and reduce toxicity. For instance, analogs lacking the pyrazolo[3,4-d]pyrimidine scaffold showed diminished anti-proliferative activity .

The mechanism by which this compound exerts its anticancer effects involves multiple pathways:

  • Induction of Apoptosis: The compound triggers programmed cell death in cancer cells.
  • Cell Cycle Arrest: It inhibits cell cycle progression, leading to DNA fragmentation.
  • Target Inhibition: Studies indicate dual inhibition of EGFR and VEGFR2 pathways, which are critical in tumor growth and angiogenesis .

Case Studies

Case Study 1: A549 Lung Cancer Model
In vitro experiments demonstrated that treatment with this compound led to significant reductions in cell viability and increased apoptosis markers compared to control groups.

Case Study 2: MCF-7 Breast Cancer Model
Another study evaluated the compound's effects on MCF-7 breast cancer cells and found an IC50 of 1.74 µM , indicating strong anti-proliferative effects and suggesting its potential for breast cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2,4-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Microwave-assisted synthesis is highly efficient. For example, reacting 1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol with POCl₃ in dichloroethane under microwave irradiation (120°C, 45 min) yields the chlorinated intermediate. Subsequent substitution with 4-methylpiperidine in DMF at 90°C for 15 min provides the final compound with 84% yield .
  • Key variables: Microwave irradiation reduces reaction time, while solvent choice (e.g., DMF) and stoichiometric ratios of reagents (e.g., triethylamine as a base) optimize purity.

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodology :

  • ¹H/¹³C NMR confirms regiochemistry, e.g., aromatic protons at δ 7.24–8.35 ppm and piperidine methyl groups at δ 1.03 ppm .
  • LCMS validates molecular weight (e.g., m/z 242.96 for intermediates) .
  • Single-crystal X-ray diffraction (if available) resolves ambiguous stereochemistry in heterocyclic systems.

Q. What in vitro assays are recommended for initial biological screening?

  • Methodology :

  • Kinase inhibition assays : Use recombinant FLT3 or VEGFR2 enzymes with ATP-competitive protocols. IC₅₀ values <10 nM indicate high potency (e.g., compound 33 in ) .
  • Cellular proliferation assays : Test against FLT3-driven MV4-11 leukemia cells; IC₅₀ <0.5 µM suggests therapeutic potential .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the piperidine or aryl groups) impact kinase selectivity and potency?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Replace 4-methylpiperidine with bulkier groups (e.g., 3-trifluoromethylphenyl) to assess steric effects on binding. shows that 4-phenylamino substitutions enhance EGF-R inhibition (IC₅₀ <10 nM) .
  • Computational docking : Use Schrödinger Suite or AutoDock to model interactions with kinase ATP pockets, focusing on hydrogen bonding (e.g., pyrazolo[3,4-d]pyrimidine core with kinase hinge region) .

Q. What strategies resolve discrepancies in kinase inhibitory potency between in vitro enzymatic assays and cellular models?

  • Methodology :

  • Cellular target engagement assays : Perform Western blotting to measure phosphorylation inhibition of FLT3 or VEGFR2 in MV4-11 cells. Compound 33 in shows complete tumor regression in xenografts but requires validation of cellular uptake and metabolic stability .
  • Off-target profiling : Screen against a panel of 50+ kinases (e.g., c-Src, PKCα) to identify selectivity outliers. highlights >100-fold selectivity for EGF-R over non-target kinases .

Q. How can in vivo efficacy and toxicity be evaluated for this compound?

  • Methodology :

  • Xenograft models : Administer 10 mg/kg/day of the compound to MV4-11 xenograft mice for 18 days. Tumor volume reduction >90% with no weight loss indicates efficacy and low toxicity .
  • Pharmacokinetic studies : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS. Compounds with t₁/₂ >4 h and oral bioavailability >30% are candidates for further development .

Q. What analytical techniques address solubility and stability challenges during formulation?

  • Methodology :

  • HPLC-DAD/MS stability testing : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C for 24 h. Degradation products >5% indicate instability .
  • Co-solvent screening : Use PEG-400 or Captisol® to enhance aqueous solubility. notes storage at 2–8°C in dry conditions to prevent hydrolysis .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on antiproliferative activity across cell lines?

  • Methodology :

  • Dose-response validation : Repeat assays in triplicate using CellTiter-Glo® luminescence to rule out edge-effect artifacts.
  • Genetic profiling : Compare FLT3 mutation status (e.g., ITD vs. wild-type) in cell lines. shows MV4-11 (FLT3-ITD) is highly sensitive, while non-mutant lines may show resistance .

Q. Why might a compound show high kinase inhibition in vitro but poor cellular activity?

  • Root causes :

  • Poor membrane permeability (logP <3).
  • Efflux by ABC transporters (e.g., P-gp).
    • Solutions :
  • Modify logP via substituents (e.g., replace methyl with hydroxyl groups).
  • Co-administer with P-gp inhibitors like verapamil .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.